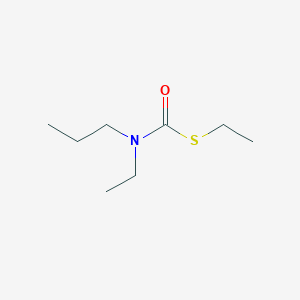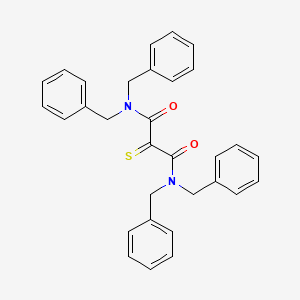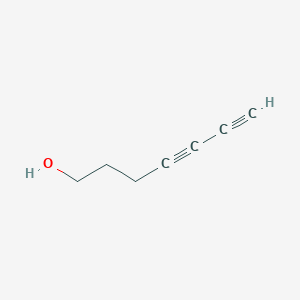![molecular formula C16H32Cl2O B14386883 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane CAS No. 88456-40-0](/img/structure/B14386883.png)
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane is an organic compound that belongs to the class of alkanes. This compound is characterized by the presence of chlorine atoms and a complex branched structure, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane typically involves multiple steps, including halogenation and etherification reactions. The starting materials are often simple alkanes or alkenes, which undergo chlorination to introduce chlorine atoms at specific positions. The reaction conditions usually involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of alcohols or ketones.
Reduction: The compound can be reduced to remove chlorine atoms, resulting in the formation of simpler hydrocarbons.
Substitution: Chlorine atoms can be replaced with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound can be used to investigate the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and the branched structure of the compound allow it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4,5-dimethylphenol
- 5-Chloro-2,4-dimethoxyphenyl isocyanate
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
Uniqueness
Compared to similar compounds, 2-Chloro-4-[(5-chloro-2,5-dimethylhexan-3-yl)oxy]-2,5-dimethylhexane is unique due to its specific branched structure and the presence of multiple chlorine atoms. This gives it distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
88456-40-0 |
|---|---|
Fórmula molecular |
C16H32Cl2O |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
2-chloro-4-(5-chloro-2,5-dimethylhexan-3-yl)oxy-2,5-dimethylhexane |
InChI |
InChI=1S/C16H32Cl2O/c1-11(2)13(9-15(5,6)17)19-14(12(3)4)10-16(7,8)18/h11-14H,9-10H2,1-8H3 |
Clave InChI |
HLHJFMCPXKGZJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(C)(C)Cl)OC(CC(C)(C)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


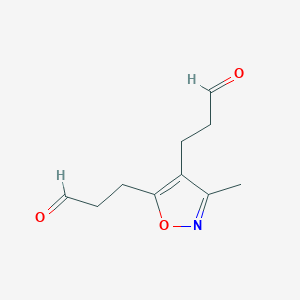
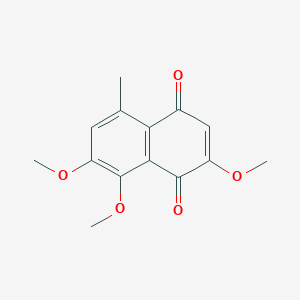
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
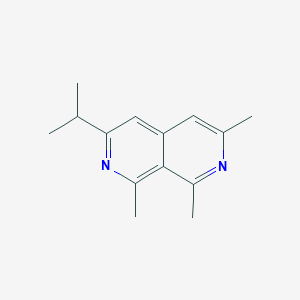
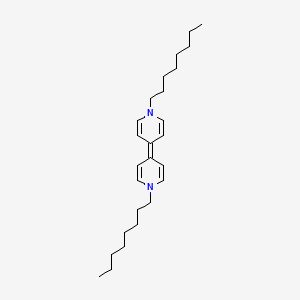
![2-Chloro-N-[(3,5-dichlorophenyl)carbamoyl]-4-fluorobenzamide](/img/structure/B14386840.png)
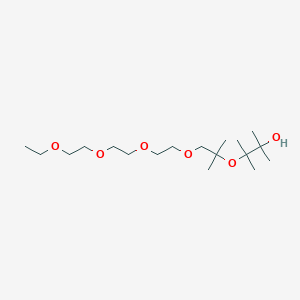
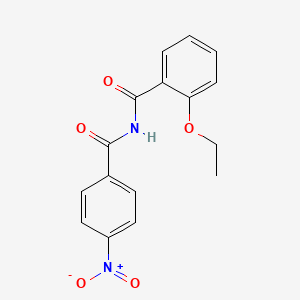
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)

